molecular formula C8H18N2O B13930195 2-(1-Ethylpiperazin-2-yl)ethan-1-ol CAS No. 61155-10-0

2-(1-Ethylpiperazin-2-yl)ethan-1-ol

Cat. No.: B13930195
CAS No.: 61155-10-0
M. Wt: 158.24 g/mol
InChI Key: VEBLBIOGDJTQTQ-UHFFFAOYSA-N
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Description

2-(1-Ethylpiperazin-2-yl)ethan-1-ol is a synthetic piperazine derivative of interest in medicinal chemistry and drug discovery research. Piperazine scaffolds are privileged structures in pharmaceutical development, known for enhancing water solubility and contributing to favorable binding affinity with biological targets . Over 85% of FDA-approved drugs contain heterocyclic moieties like piperazine, underscoring their fundamental role in designing bioactive molecules . This compound serves as a versatile building block for constructing more complex molecules. Researchers utilize it in the synthesis of novel compounds for screening against various biological targets. Piperazine derivatives are frequently incorporated into molecular designs intended to probe kinase pathways and other key cellular receptors . Its structural features make it a valuable intermediate in developing potential therapeutic agents, particularly in oncology research where similar compounds have shown promising cytostatic activity . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

61155-10-0

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(1-ethylpiperazin-2-yl)ethanol

InChI

InChI=1S/C8H18N2O/c1-2-10-5-4-9-7-8(10)3-6-11/h8-9,11H,2-7H2,1H3

InChI Key

VEBLBIOGDJTQTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNCC1CCO

Origin of Product

United States

Preparation Methods

Hydrogenation of Corresponding Pyridine Derivatives

One classical approach to preparing 2-piperazineethanol compounds is through catalytic hydrogenation of the corresponding 2-pyridineethanol precursors. This method is documented in patent literature describing the reduction of 2-pyridineethanol derivatives under hydrogen pressure in the presence of catalysts such as ruthenium oxide (RuO2) or palladium on carbon (Pd/C).

  • Procedure : The 2-pyridineethanol compound is placed in a pressure vessel with a solvent (e.g., water or ethanol), catalyst, and hydrogen gas at elevated pressure (500 to 1000 psig) and temperature (typically 30–125 °C). The hydrogenation proceeds until hydrogen uptake ceases.
  • Outcome : The piperazine ring is formed by reduction of the pyridine ring, yielding 2-piperazineethanol derivatives.
  • Example Data : Yields and product purities are analyzed by gas chromatography on capillary columns (e.g., CW 20M and DB-1) to verify composition and yield.

This hydrogenation approach can be adapted to introduce the ethyl substituent on the piperazine nitrogen by starting with appropriately substituted pyridine precursors or by subsequent alkylation.

Alkylation and Reductive Amination of Piperazine Derivatives

Another widely used synthetic route involves the alkylation of piperazine derivatives followed by reductive amination to introduce the ethyl group on the nitrogen and the hydroxyethyl side chain.

  • Starting materials : Piperazine or substituted piperazines (e.g., 1-methylpiperazine or N-ethylpiperazine).
  • Alkylation : Reaction with haloalkanes such as 2-bromoethanol or 2-chloroethanol introduces the ethan-1-ol side chain at the 2-position of the piperazine ring.
  • Reductive amination : Formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)3) are used to methylate or ethylate the nitrogen atoms selectively under mild conditions.
  • Solvents and conditions : Dichloromethane (DCM), ethanol (EtOH), or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
  • Catalysts : 10% palladium on carbon (Pd/C) is used for hydrogenation steps where necessary.

This method allows for precise control over the substitution pattern on the piperazine ring and the introduction of the hydroxyethyl group.

Base-Induced Nucleophilic Substitution

Recent literature describes base-induced nucleophilic substitution reactions to construct piperazine derivatives with ethyl and hydroxyethyl substituents.

  • Reaction : Piperazine derivatives react with alkyl halides bearing hydroxy groups under basic conditions (e.g., potassium carbonate in dimethylformamide or ethanol) to yield the desired substituted piperazines.
  • Temperature : Typically 70–100 °C.
  • Yields : High yields (often >70%) are reported.
  • Example : Reaction of N-ethylpiperazine with 2-bromoethanol under K2CO3 in DMF yields 2-(1-ethylpiperazin-2-yl)ethan-1-ol.

This approach is practical for scale-up and industrial synthesis due to mild conditions and readily available reagents.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Hydrogenation of 2-pyridineethanol 2-pyridineethanol, H2, RuO2 or Pd/C, 500–1000 psig, 30–125 °C Direct ring reduction, high purity Requires high-pressure equipment 80–90
Alkylation + Reductive Amination Piperazine, 2-bromoethanol, NaBH(OAc)3, Pd/C, EtOH/DCM, rt Selective substitution, mild conditions Multi-step, sensitive reagents 70–85
Base-Induced Nucleophilic Substitution N-ethylpiperazine, 2-bromoethanol, K2CO3, DMF or EtOH, 70–100 °C Simple, scalable, high yield Requires careful control of substitution 70–90

Exhaustive Research Findings and Notes

  • The hydrogenation method is well-established and patented, providing a reliable route to piperazine ethanol derivatives but involves specialized equipment for pressurized hydrogenation.
  • Alkylation and reductive amination allow for fine-tuning of the nitrogen substituents and introduction of hydroxyethyl groups with good selectivity and yields.
  • Base-induced nucleophilic substitution offers a straightforward synthetic route with commercially available reagents and mild conditions, suitable for industrial applications.
  • Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm product identity and purity.
  • The choice of method depends on available equipment, scale, and desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpiperazin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

2-(1-Ethylpiperazin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name Substituents on Piperazine Functional Groups Molecular Weight Key Properties
2-(1-Ethylpiperazin-2-yl)ethan-1-ol 1-Ethyl -OH, -CH2CH2OH ~188.27* Moderate lipophilicity, polar hydroxyl
2-(Piperazin-1-yl)ethan-1-ol None -OH, -CH2CH2OH 160.21 High hydrophilicity, lower stability
2-(4-Nitrosopiperazin-1-yl)ethan-1-ol 4-Nitroso -OH, -NO 159.19 Electron-withdrawing nitroso group, redox-active
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol 4-Methyl, aryl -OH, aryl ring 220.31 Enhanced aromatic interactions, higher rigidity
1-(2-Methylpiperazin-1-yl)propan-2-ol 2-Methyl -OH, branched alkyl 158.24 Increased steric hindrance, chiral center

*Calculated based on molecular formula C8H18N2O.

Key Observations:

Electron Effects : The nitroso group in 2-(4-nitrosopiperazin-1-yl)ethan-1-ol introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitutions compared to the ethyl-substituted analog .

Steric and Conformational Factors : Branched derivatives like 1-(2-Methylpiperazin-1-yl)propan-2-ol exhibit steric hindrance, which may reduce enzymatic degradation but complicate synthetic accessibility .

Spectral Characterization

  • FT-IR : The hydroxyl group in this compound would show a broad O-H stretch (~3300 cm⁻¹), similar to 2-(piperazin-1-yl)ethan-1-ol . The ethyl group’s C-H stretches (~2970 cm⁻¹) distinguish it from methyl-substituted analogs .
  • NMR : The ethyl group’s protons resonate at δ 1.2–1.4 ppm (triplet) and δ 2.5–3.0 ppm (quartet), while the hydroxyl-bearing ethyl chain shows signals at δ 3.6–3.8 ppm (CH2OH) . Aryl-substituted derivatives exhibit aromatic proton signals at δ 6.8–7.5 ppm .

Physicochemical and Pharmacological Properties

  • Solubility : The hydroxyl group enhances aqueous solubility, but the ethyl group reduces it compared to unsubstituted analogs. For example, 2-(piperazin-1-yl)ethan-1-ol is fully water-soluble, whereas the ethyl analog may require cosolvents .
  • Metabolic Stability : Ethyl substitution likely slows hepatic metabolism compared to methyl or hydrogen substituents, as seen in related piperazine drugs .
  • Toxicity: Nitroso derivatives (e.g., 2-(4-nitrosopiperazin-1-yl)ethan-1-ol) may pose genotoxic risks due to nitroso group reactivity, unlike the ethyl-substituted compound .

Biological Activity

2-(1-Ethylpiperazin-2-yl)ethan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, including detailed research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C8H18N2OC_8H_{18}N_2O. It features a piperazine ring substituted with an ethyl group and a hydroxyl group, which contributes to its solubility and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing minimum inhibitory concentrations (MIC) that suggest potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.625
Escherichia coli31.250
Pseudomonas aeruginosa62.500

These results indicate that the compound could be a candidate for developing new antimicrobial agents, especially considering the rising resistance to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown activity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The half-maximal effective concentration (EC50) values were determined through cell viability assays.

Cell Line EC50 (μM)
HepG220.5
MCF715.3

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation pathways, making it a promising candidate for further development in cancer therapeutics .

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Case Study on Antimicrobial Properties : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to standard treatments .
  • Case Study on Cancer Treatment : In vitro studies demonstrated that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, particularly in resistant cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Antimicrobial Mechanism : It is believed to disrupt bacterial cell membrane integrity, leading to cell lysis.
  • Anticancer Mechanism : The compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspases, leading to increased apoptosis in cancer cells .

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